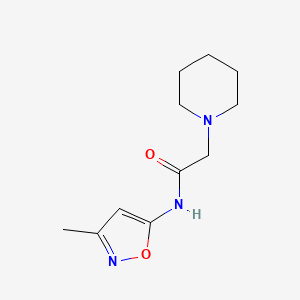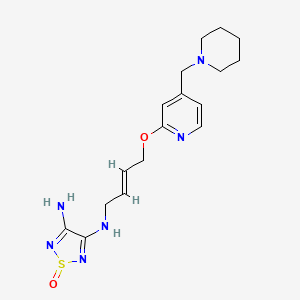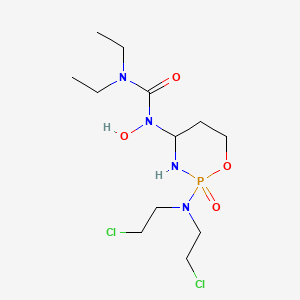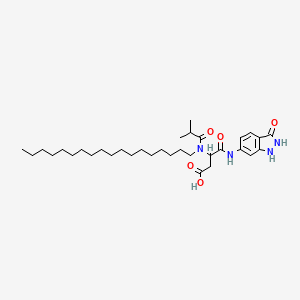
4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indazole ring, a butyric acid moiety, and a long alkyl chain. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid typically involves multiple steps, including the formation of the indazole ring, the attachment of the butyric acid moiety, and the incorporation of the long alkyl chain. Common synthetic routes may include:
Formation of the Indazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Butyric Acid Moiety: This can be achieved through esterification or amidation reactions.
Incorporation of the Alkyl Chain: This step may involve alkylation reactions using suitable alkyl halides or other electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound may undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, potentially leading to therapeutic applications.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other indazole derivatives or butyric acid derivatives, such as:
Indazole Derivatives: Compounds with similar indazole ring structures.
Butyric Acid Derivatives: Compounds with similar butyric acid moieties.
Uniqueness
The uniqueness of 4-((2,3-Dihydro-3-oxo-1H-indazol-6-yl)amino)-3-((2-methylpropionyl)octadecylamino)-4-oxobutyric acid lies in its combination of functional groups, which may confer distinct chemical and biological properties. This combination may allow the compound to interact with specific targets or exhibit unique reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
83929-67-3 |
|---|---|
Formule moléculaire |
C33H54N4O5 |
Poids moléculaire |
586.8 g/mol |
Nom IUPAC |
3-[2-methylpropanoyl(octadecyl)amino]-4-oxo-4-[(3-oxo-1,2-dihydroindazol-6-yl)amino]butanoic acid |
InChI |
InChI=1S/C33H54N4O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-37(33(42)25(2)3)29(24-30(38)39)32(41)34-26-20-21-27-28(23-26)35-36-31(27)40/h20-21,23,25,29H,4-19,22,24H2,1-3H3,(H,34,41)(H,38,39)(H2,35,36,40) |
Clé InChI |
MLVDGWWNFLFGFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=O)NN2)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



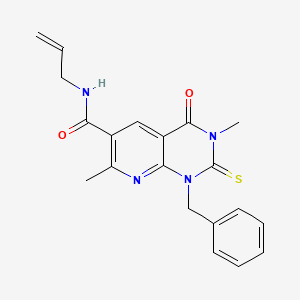
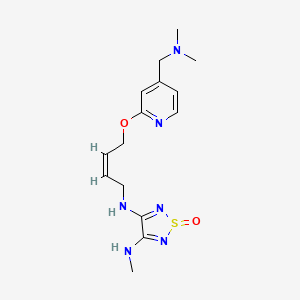
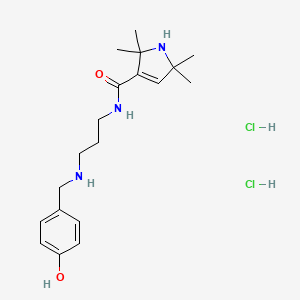
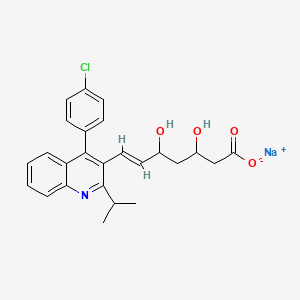
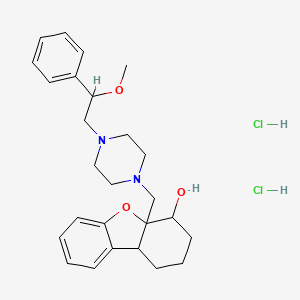
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)

![2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide](/img/structure/B12704806.png)
